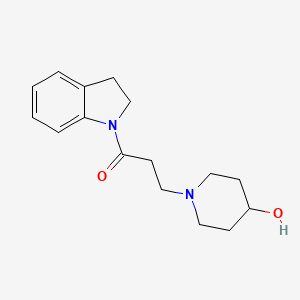![molecular formula C14H20N2O2 B7475292 [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone, also known as MMMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research as a tool compound to study the central nervous system and its associated diseases. MMMP has shown promising results in preclinical studies, which has led to its potential use in the development of new therapeutic agents for various neurological disorders.
作用机制
The exact mechanism of action of [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action on the serotonin receptors may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects. It also has a positive effect on the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
实验室实验的优点和局限性
One of the advantages of using [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone in lab experiments is its high potency and selectivity for the serotonin receptors. It also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical trials.
未来方向
There are several future directions for the use of [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone in scientific research. One potential area of research is the development of new therapeutic agents for depression and anxiety disorders based on the structure of this compound. Another area of research is the study of the role of this compound in the regulation of the stress response and its potential use in the treatment of stress-related disorders. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic effects and reduce its potential toxicity.
合成方法
The synthesis of [4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone involves the reaction of 4-(methoxymethyl)phenylhydrazine with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields [4-(methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanol, which is then oxidized with a mild oxidizing agent such as pyridinium chlorochromate to obtain this compound.
科学研究应用
[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone has been extensively used in scientific research to study the central nervous system and its associated diseases such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant-like effects in animal models, which makes it a potential candidate for the development of new therapeutic agents for these disorders.
属性
IUPAC Name |
[4-(methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)14(17)13-5-3-12(4-6-13)11-18-2/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHAUPDJRYFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)


![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)




![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)